![molecular formula C17H16FN5OS B2410191 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1251568-12-3](/img/structure/B2410191.png)
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5OS and its molecular weight is 357.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
- Anti-inflammatory Activity : Synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to your query, showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
- Radioligand Imaging Applications : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the query compound, were reported as selective ligands of the translocator protein (18 kDa), with potential for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Synthesis of Novel Compounds and Their Properties
- Isoxazolines and Isoxazoles Synthesis : Novel isoxazolines and isoxazoles were synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the potential of pyrazole derivatives in creating diverse chemical structures (Rahmouni et al., 2014).
- Antitumor Applications : Novel acetamide derivatives containing a pyrazole moiety, similar in structure to the query compound, demonstrated significant antitumor activity, surpassing even the reference drug, doxorubicin (Alqasoumi et al., 2009).
Antimicrobial Activity
- Synthesis of Antimicrobial Agents : Synthesis of new heterocycles incorporating an antipyrine moiety, structurally similar to the query compound, was carried out, resulting in compounds with notable antimicrobial properties (Bondock et al., 2008).
properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-5-3-13(18)4-6-14/h3-8,10H,9H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHXCASNWNAMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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